molecular formula C15H24N6OS B10930148 2-({4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide CAS No. 1005683-42-0

2-({4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide

Cat. No.: B10930148
CAS No.: 1005683-42-0
M. Wt: 336.5 g/mol
InChI Key: NJVJLTISJYPGKH-UHFFFAOYSA-N
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Description

2-({4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide is a complex organic compound that features a combination of pyrazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrazole and triazole intermediates, which are then linked through a series of reactions involving sulfanyl and acetamide groups.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by reacting hydrazine hydrate with ethyl acetoacetate in the presence of a base.

    Preparation of Triazole Intermediate: The triazole ring is typically formed by the cyclization of an appropriate hydrazide with a nitrile.

    Coupling Reaction: The pyrazole and triazole intermediates are then coupled using a sulfanyl linker under controlled conditions.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide apart is its unique combination of pyrazole and triazole rings linked through a sulfanyl group. This structure provides a versatile platform for various chemical modifications, enhancing its potential for diverse applications in research and industry.

Properties

CAS No.

1005683-42-0

Molecular Formula

C15H24N6OS

Molecular Weight

336.5 g/mol

IUPAC Name

2-[[4-ethyl-5-[(3-methylpyrazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C15H24N6OS/c1-5-21-13(9-20-7-6-12(4)19-20)17-18-15(21)23-10-14(22)16-8-11(2)3/h6-7,11H,5,8-10H2,1-4H3,(H,16,22)

InChI Key

NJVJLTISJYPGKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC(C)C)CN2C=CC(=N2)C

Origin of Product

United States

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